molecular formula C10H5ClN2O2 B14602061 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one CAS No. 59851-68-2

6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one

Cat. No.: B14602061
CAS No.: 59851-68-2
M. Wt: 220.61 g/mol
InChI Key: SMJQFMXZJRGQIG-UHFFFAOYSA-N
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Description

6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one can be achieved through various methods. One common approach involves the cyclization of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate reagents to form the oxazole ring. This reaction can be facilitated by using catalysts such as copper(II) trifluoroacetate (Cu(TFA)2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can have diverse applications in pharmaceuticals and materials science.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one is unique due to the presence of the chlorine atom at the 6-position, which can significantly impact its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile chemical entity.

Properties

CAS No.

59851-68-2

Molecular Formula

C10H5ClN2O2

Molecular Weight

220.61 g/mol

IUPAC Name

6-chloro-3H-[1,3]oxazolo[4,5-c]quinolin-2-one

InChI

InChI=1S/C10H5ClN2O2/c11-6-3-1-2-5-8(6)12-4-7-9(5)15-10(14)13-7/h1-4H,(H,13,14)

InChI Key

SMJQFMXZJRGQIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=CN=C2C(=C1)Cl)NC(=O)O3

Origin of Product

United States

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